

Spectroscopic Data of (tert-butoxycarbonyl)aminoacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: [(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of (tert-butoxycarbonyl)aminoacetic acid, commonly known as Boc-glycine. It is an essential resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document presents detailed spectroscopic data, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), organized into clear, tabular formats for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of this data and includes a visual representation of the synthetic workflow for Boc-glycine.

Introduction

(tert-butoxycarbonyl)aminoacetic acid (Boc-glycine) is a widely utilized derivative of the amino acid glycine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled peptide synthesis and other organic transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control in synthetic applications. This guide aims to provide a centralized and in-depth repository of this critical data.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for Boc-glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for (tert-butoxycarbonyl)aminoacetic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~7.0	broad triplet	1H	NH	DMSO- d_6 [1]
~3.7	doublet	2H	CH_2	DMSO- d_6 [1]
~1.4	singlet	9H	$\text{C}(\text{CH}_3)_3$	DMSO- d_6 [1]

Table 2: ^{13}C NMR Spectroscopic Data for (tert-butoxycarbonyl)aminoacetic acid

Chemical Shift (δ) ppm	Assignment	Solvent
171.8	$\text{C}=\text{O}$ (Carboxylic Acid)	DMSO- d_6
156.1	$\text{C}=\text{O}$ (Boc)	DMSO- d_6
78.2	$\text{C}(\text{CH}_3)_3$	DMSO- d_6
42.5	CH_2	DMSO- d_6
28.2	$\text{C}(\text{CH}_3)_3$	DMSO- d_6

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for (tert-butoxycarbonyl)aminoacetic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid) [2] [3]
2980-2930	Medium-Strong	C-H stretch (Alkyl)
1760-1690	Strong	C=O stretch (Carboxylic Acid) [2] [3]
1715-1680	Strong	C=O stretch (Urethane)
1550-1510	Medium	N-H bend
1390-1365	Medium	C-H bend (tert-butyl)
1320-1210	Strong	C-O stretch [2] [3]
1170-1150	Strong	C-O-C stretch (tert-butyl)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (tert-butoxycarbonyl)aminoacetic acid

m/z	Ion	Method
176.09	[M+H] ⁺	ESI
198.07	[M+Na] ⁺	ESI
174.08	[M-H] ⁻	ESI [4]
116.07	[M-C ₄ H ₉ O] ⁺	ESI-MS/MS
76.04	[M-C ₅ H ₉ O ₂] ⁺	ESI-MS/MS

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment.

Instrumentation: 400 MHz or higher NMR spectrometer.[\[1\]](#)

Sample Preparation:

- Accurately weigh 5-10 mg of (tert-butoxycarbonyl)aminoacetic acid.[\[1\]](#)
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.[\[1\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[1\]](#)

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in (tert-butoxycarbonyl)aminoacetic acid.

Instrumentation: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small amount of the solid (tert-butoxycarbonyl)aminoacetic acid powder onto the center of the ATR crystal to ensure full coverage of the sampling area.[\[5\]](#)
- Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[\[5\]](#)
- Acquire the IR spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Co-add and average a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.[\[6\]](#)
- Clean the ATR crystal thoroughly after the measurement.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of (tert-butoxycarbonyl)aminoacetic acid.

Instrumentation: An HPLC system coupled to an electrospray ionization mass spectrometer (e.g., ESI-Q-TOF).^[1]

Sample Preparation:

- Prepare a dilute solution of (tert-butoxycarbonyl)aminoacetic acid (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.^[7]
- Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.
- Capillary Voltage: 3-5 kV.
- Nebulizer Gas (Nitrogen) Pressure: 20-40 psi.
- Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
- Drying Gas Temperature: 250-350 °C.
- Mass Range: m/z 50-500.

For MS/MS (Tandem Mass Spectrometry):

- Select the parent ion of interest (e.g., m/z 176 for $[M+H]^+$) in the first mass analyzer.
- Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
- Analyze the resulting fragment ions in the second mass analyzer.

Synthetic Workflow for (tert-butoxycarbonyl)aminoacetic acid

The following diagram illustrates a common experimental workflow for the synthesis of Boc-glycine from glycine and di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[8]



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Caption: General workflow for the synthesis of Boc-Glycine.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of (tert-butoxycarbonyl)aminoacetic acid. The tabulated data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, coupled with detailed experimental protocols, offer a practical framework for the identification and quality assessment of this important synthetic building block. The included synthetic workflow diagram further elucidates the process of its preparation. This comprehensive information is intended to support and streamline research and development activities in peptide synthesis and related fields.

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